molecular formula C15H24N2O3 B2942831 Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate CAS No. 831192-90-6

Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate

Cat. No. B2942831
CAS RN: 831192-90-6
M. Wt: 280.368
InChI Key: CQMISTXEMSQPQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on “Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate”, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Common reactions for organic compounds include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Reactions and Derivatives : The reaction of adamantane derivatives, including methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate, with various chemicals can lead to the formation of a range of products. For instance, reactions involving adamantyl amines can yield corresponding acids and esters, showcasing the versatility of adamantane derivatives in synthesis processes (Novakov et al., 2017). Additionally, adamantylacetyl derivatives have been shown to form inclusion complexes, indicating potential applications in crystal engineering and material science (Javier Miragaya et al., 2010).

Medicinal Chemistry and Pharmacology

  • Antibacterial and Antiviral Activities : Adamantane derivatives, including those structurally related to methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate, have been evaluated for their antibacterial and anti-HIV activities. N-(adamantyl-1)methyl and N-(adamantyl-2) amides of vancomycin and eremomycin aglycons showed activity against both glycopeptide-susceptible and -resistant bacteria, with some demonstrating antiretroviral activity (Printsevskaya et al., 2005).

Advanced Materials

  • Polyimides Derived from Adamantane-Containing Diamines : Adamantane-containing diamines have been utilized in the synthesis of polyimides, highlighting their application in material science. These polymers exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Jie Miao et al., 2020).

Mechanism of Action

The mechanism of action refers to how a compound interacts with a biological system. This is particularly relevant for drugs and bioactive compounds. The mechanism of action can involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

The safety and hazards of a compound are typically assessed through toxicology studies. This can include determining the compound’s LD50 (the lethal dose for 50% of a population), its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

The future directions for research on a compound depend on its potential applications. This could involve developing new synthetic routes, studying its mechanism of action in more detail, or investigating its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-17(9-13(18)20-2)14(19)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMISTXEMSQPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate

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